molecular formula C20H31FN4O B2606889 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea CAS No. 898414-34-1

1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Cat. No.: B2606889
CAS No.: 898414-34-1
M. Wt: 362.493
InChI Key: AUNUFDMUTILBQK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl group, a fluorophenyl group, and a methylpiperazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea can be compared with similar compounds such as:

    1-Cyclohexyl-3-(4-fluorophenyl)urea: This compound lacks the methylpiperazinyl group, which may result in different biological activities and chemical properties.

    1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea:

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31FN4O/c1-24-11-13-25(14-12-24)19(16-7-9-17(21)10-8-16)15-22-20(26)23-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNUFDMUTILBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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